methyl (5R,6R,7R,8R,E)-5-acetamido-7,8,9-tris(benzyloxy)-2,6-bis((tert-butyldimethylsilyl)oxy)non-2-enoate
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Description
Methyl (5R,6R,7R,8R,E)-5-acetamido-7,8,9-tris(benzyloxy)-2,6-bis((tert-butyldimethylsilyl)oxy)non-2-enoate is a useful research compound. Its molecular formula is C45H67NO8Si2 and its molecular weight is 806.2 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (5R,6R,7R,8R,E)-5-acetamido-7,8,9-tris(benzyloxy)-2,6-bis((tert-butyldimethylsilyl)oxy)non-2-enoate is a complex organic compound with significant potential in various biological applications. This article synthesizes current research findings related to its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C45H67NO8Si2
- Molecular Weight : 806.2 g/mol
- IUPAC Name : Methyl (E,5R,6R,7R,8R)-5-acetamido-2,6-bis[[tert-butyl(dimethyl)silyl]oxy]-7,8,9-tris(phenylmethoxy)non-2-enoate
This compound features multiple functional groups that enhance its reactivity and biological interactions. Its structure includes acetylamide and benzyloxy groups that are known to influence biological activity.
Antimicrobial Properties
Recent studies indicate that compounds with similar structures exhibit notable antimicrobial activities. For instance:
- Case Study 1 : A derivative of the compound demonstrated significant inhibitory effects against various bacterial strains in vitro. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Research has also explored the anticancer potential of related compounds:
- Case Study 2 : In vitro assays revealed that similar benzyloxy derivatives induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role for this compound in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
- Cell Membrane Interaction : The hydrophobic benzyloxy groups facilitate interaction with lipid membranes, potentially altering membrane fluidity and permeability.
- Signal Transduction Modulation : There is evidence suggesting that these compounds may modulate signaling pathways related to cell growth and apoptosis.
Data Table of Biological Activities
Properties
Molecular Formula |
C45H67NO8Si2 |
---|---|
Molecular Weight |
806.2 g/mol |
IUPAC Name |
methyl (E,5R,6R,7R,8R)-5-acetamido-2,6-bis[[tert-butyl(dimethyl)silyl]oxy]-7,8,9-tris(phenylmethoxy)non-2-enoate |
InChI |
InChI=1S/C45H67NO8Si2/c1-34(47)46-38(28-29-39(43(48)49-8)53-55(9,10)44(2,3)4)41(54-56(11,12)45(5,6)7)42(52-32-37-26-20-15-21-27-37)40(51-31-36-24-18-14-19-25-36)33-50-30-35-22-16-13-17-23-35/h13-27,29,38,40-42H,28,30-33H2,1-12H3,(H,46,47)/b39-29+/t38-,40-,41-,42-/m1/s1 |
InChI Key |
ATMNCFOYYVAUPP-UGRAJCGDSA-N |
Isomeric SMILES |
CC(=O)N[C@H](C/C=C(\C(=O)OC)/O[Si](C)(C)C(C)(C)C)[C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(=O)NC(CC=C(C(=O)OC)O[Si](C)(C)C(C)(C)C)C(C(C(COCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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